![molecular formula C17H30NP B12543692 Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl- CAS No. 868698-51-5](/img/structure/B12543692.png)
Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl- is a chemical compound known for its unique structure and properties. It features a benzenamine core with a phosphinoethyl and a methyl group attached, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl- typically involves the reaction of benzenamine derivatives with phosphine ligands under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted benzenamine compounds.
Wissenschaftliche Forschungsanwendungen
Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl- has numerous applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various chemical transformations.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl- exerts its effects involves its ability to coordinate with metal centers and participate in various chemical reactions. The phosphinoethyl group enhances its reactivity and allows it to form stable complexes with metals, which can then catalyze a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it facilitates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, N,N-dimethyl-: A simpler derivative with two methyl groups attached to the nitrogen atom.
Benzenamine, 2-(1,1-dimethylethyl)-: Features a tert-butyl group attached to the benzenamine core.
Benzenamine, N-ethyl-: Contains an ethyl group attached to the nitrogen atom.
Uniqueness
Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl- is unique due to the presence of the phosphinoethyl group, which significantly enhances its reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields, including catalysis, material science, and pharmaceuticals.
Eigenschaften
CAS-Nummer |
868698-51-5 |
|---|---|
Molekularformel |
C17H30NP |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
N-(2-ditert-butylphosphanylethyl)-N-methylaniline |
InChI |
InChI=1S/C17H30NP/c1-16(2,3)19(17(4,5)6)14-13-18(7)15-11-9-8-10-12-15/h8-12H,13-14H2,1-7H3 |
InChI-Schlüssel |
IPLHGYMFJNLOER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)P(CCN(C)C1=CC=CC=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


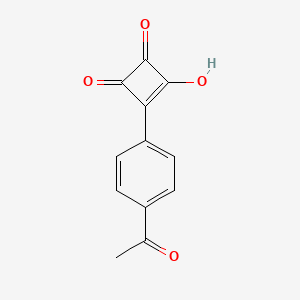
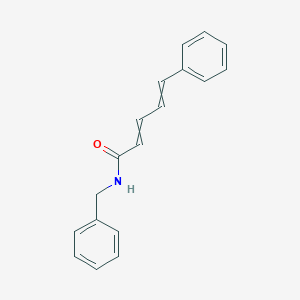
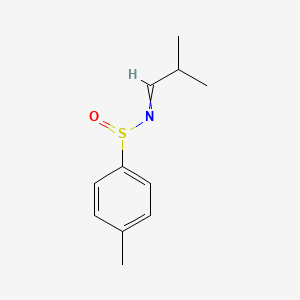
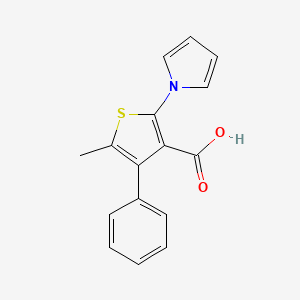
![5-[(Cyclopropylmethyl)amino]-3,4,5-triphenylfuran-2(5H)-one](/img/structure/B12543641.png)
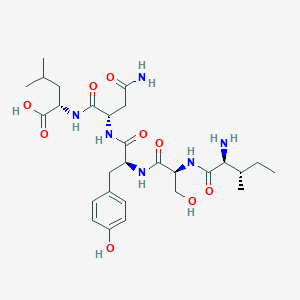
![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)
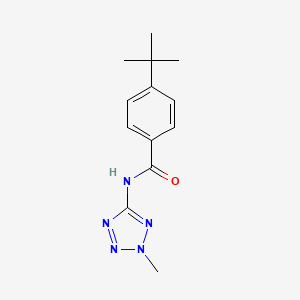

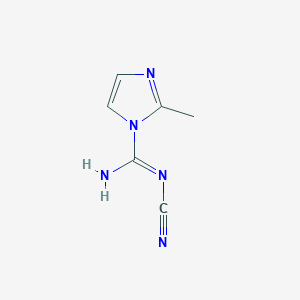
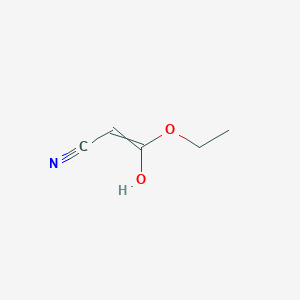
![Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-](/img/structure/B12543699.png)
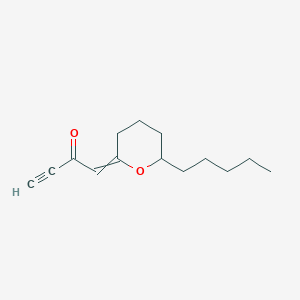
![2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12543721.png)
